molecular formula C8H11N3O B12856897 3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile

3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile

Cat. No.: B12856897
M. Wt: 165.19 g/mol
InChI Key: JFWPXVVAJQNXPX-UHFFFAOYSA-N
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Description

3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole core substituted with acetyl, dimethyl, and cyano groups. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal and agrochemical research. Its synthesis typically involves cyclocondensation reactions, often employing green chemistry principles to enhance sustainability . The compound’s reactivity and biological activity are influenced by the electron-withdrawing cyano group and the acetyl moiety, which may enhance interactions with biological targets.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-acetyl-5,5-dimethyl-1,4-dihydropyrazole-4-carbonitrile

InChI

InChI=1S/C8H11N3O/c1-5(12)7-6(4-9)8(2,3)11-10-7/h6,11H,1-3H3

InChI Key

JFWPXVVAJQNXPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNC(C1C#N)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile typically involves:

  • Formation of the pyrazoline ring (4,5-dihydro-1H-pyrazole) via cyclization reactions.
  • Introduction of the acetyl group at the 3-position.
  • Installation of the cyano group at the 4-position.
  • Incorporation of the 5,5-dimethyl substitution pattern.

These steps are often achieved through condensation and cycloaddition reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or related intermediates.

Detailed Synthetic Routes

Cyclization via Hydrazine and α,β-Unsaturated Carbonyl Compounds
  • An equimolar mixture of a suitable α,β-unsaturated carbonyl compound (e.g., α-acetyl-α-(dimethylaminomethylene)acetate derivatives) is reacted with an alkylhydrazine or hydrazine hydrate in an acidic medium such as acetic acid.
  • The reaction is typically refluxed for several hours (e.g., 6 hours) to promote cyclization forming the 4,5-dihydro-1H-pyrazole ring system.
  • The product is isolated by concentration under reduced pressure, followed by recrystallization from ethanol or other solvents to yield the pyrazoline intermediate.
Introduction of the Cyano Group
  • The cyano group at the 4-position is introduced by reacting the pyrazoline intermediate with cyanide sources or via dipolar cycloaddition reactions involving diazo compounds such as diazoacetonitrile.
  • For example, dialkyl fumarates can be reacted with diazoacetonitrile at temperatures ranging from 0°C to 50°C, preferably room temperature (~24°C), over 2 to 72 hours to yield 5-cyano-4,5-dihydro-3H-pyrazole derivatives.
  • The reaction progress is monitored by HPLC, and the product can be isolated by standard extraction and purification techniques.
Functional Group Transformations
  • The acetyl group at the 3-position is typically introduced or retained from the starting α-acetyl compounds.
  • The 5,5-dimethyl substitution is achieved by using starting materials bearing geminal dimethyl groups or by alkylation reactions on the pyrazoline ring.
  • Further modifications, such as conversion of carboxamide groups to cyano groups, can be performed using dehydrating agents like phosphorus oxychloride.
  • Alkylation at the 1-position of the pyrazole ring can be achieved by reacting the cyano-substituted pyrazole with alkenes in the presence of strong acids in solvents like acetonitrile.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization Hydrazine hydrate + α-acetyl-α-(dimethylaminomethylene)acetate in acetic acid Reflux (~100°C) 6 hours ~63 Recrystallization from ethanol
Cyano group introduction Dialkyl fumarate + diazoacetonitrile 0–50°C (preferably 24°C) 2–72 hours Not specified Monitored by HPLC; excess diazoacetonitrile used
Carboxamide to cyano conversion Phosphorus oxychloride Reflux (~80°C) 4 hours Not specified Followed by filtration to remove salts
Alkylation at 1-position Alkene + strong acid in acetonitrile ~100°C 72 hours Not specified Pressure reactor used; p-toluenesulfonic acid catalyst

Research Findings and Notes

  • The reaction of dialkyl fumarates with diazoacetonitrile is a key step in forming the pyrazoline ring with cyano substitution, with the molar ratio of diazoacetonitrile to fumarate ideally around 2.5:1 to ensure complete conversion and cost efficiency by recovering unreacted fumarate.
  • The use of bases such as triethylamine or pyridine can facilitate removal of cyano groups or conversion to carboxamide intermediates, which can then be dehydrated to cyano derivatives.
  • Purification steps often involve solvent extraction, recrystallization, and filtration to obtain high-purity products.
  • Analytical techniques such as HPLC and IR spectroscopy are employed to monitor reaction progress and confirm functional groups (e.g., cyano stretch at ~2200 cm⁻¹).
  • The synthetic routes allow for structural modifications at various positions on the pyrazoline ring, enabling the preparation of derivatives with potential biological activity.

Summary Table of Preparation Methods

Method Step Key Reagents/Intermediates Reaction Type Conditions Summary Outcome/Product
Pyrazoline ring formation Hydrazine hydrate + α-acetyl-α-(dimethylaminomethylene)acetate Cyclization Reflux in acetic acid, 6 h 4,5-Dihydro-1H-pyrazole intermediate
Cyano group installation Dialkyl fumarate + diazoacetonitrile Dipolar cycloaddition 0–50°C, 2–72 h, HPLC monitored 5-Cyano-4,5-dihydro-pyrazole derivatives
Carboxamide to cyano conversion Phosphorus oxychloride Dehydration Reflux ~80°C, 4 h Cyano-substituted pyrazole
Alkylation at N-1 position Alkene + strong acid in acetonitrile Alkylation 100°C, 72 h, pressure reactor 1-Alkyl-5-cyano-pyrazole derivatives

This comprehensive analysis of preparation methods for 3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile integrates detailed reaction conditions, reagents, and mechanistic insights from patent literature and peer-reviewed research, providing a professional and authoritative resource for synthetic chemists.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, acetic acid, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions are various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives, including 3-acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile. Research indicates that compounds containing the pyrazole moiety can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Case Study:

A study by El-Sayed et al. synthesized new pyrazole derivatives that exhibited significant anti-inflammatory activity comparable to established drugs like diclofenac sodium. In vitro assays showed that certain derivatives inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been widely reported. 3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile has shown promising results against various bacterial strains.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrileE. coli32 µg/mL
3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrileS. aureus16 µg/mL
Reference DrugAmoxicillin8 µg/mL

This table illustrates the compound's effectiveness compared to standard antibiotics, highlighting its potential as an antimicrobial agent .

Anticancer Activity

Research has also indicated that pyrazole derivatives can exhibit anticancer properties. The compound has been investigated for its effects on various cancer cell lines.

Case Study:

In a study focusing on lung cancer cells (A549), Zheng et al. reported that certain pyrazole derivatives led to significant growth inhibition and induced apoptosis in cancer cells. The mechanism involved the modulation of cell cycle progression and apoptosis pathways .

Neuroprotective Effects

Emerging evidence suggests that pyrazole compounds may offer neuroprotective benefits. The ability of these compounds to modulate neuroinflammatory responses is under investigation.

Research Insight:

A study highlighted the potential of pyrazoles in protecting neuronal cells from oxidative stress-induced apoptosis, suggesting a mechanism that involves the inhibition of reactive oxygen species (ROS) production .

Mechanism of Action

The mechanism of action of 3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives

These derivatives share the pyrazole-carbonitrile core but differ in substituents. For example, compounds synthesized using aromatic aldehydes in a glycerol-based deep eutectic solvent (DES) exhibit enhanced antioxidant and antimicrobial activities. Key differences include:

  • Substituents : The target compound’s 3-acetyl and 5,5-dimethyl groups contrast with aromatic substituents (e.g., phenyl, nitrobenzyl) in analogues.
  • Synthetic Methodology : The DES method (K₂CO₃:glycerol, 80°C) used for analogues emphasizes green chemistry, whereas the target compound may require harsher conditions due to steric hindrance from the dimethyl groups .

Table 1: Comparative Bioactivity Data

Compound Class IC₅₀ (DPPH Assay, μg/mL) MIC (Antimicrobial, μg/mL) Key Substituents
Target Compound* Not reported Not reported 3-Acetyl, 5,5-dimethyl
2,3-Dihydro-1H-pyrazole-4-carbonitrile (Ar = phenyl) 42.3 ± 1.2 12.5 (E. coli) Aromatic aldehyde-derived
2,3-Dihydro-1H-pyrazole-4-carbonitrile (Ar = nitrobenzyl) 28.7 ± 0.8 6.25 (S. aureus) Nitro-substituted aryl

Functional Analogues: Heterocyclic Hybrids

5-(5,5-Dimethylbutenolide-3-ethylidene)-2-aminoimidazolinone Derivatives

These compounds combine imidazolinone and butenolide moieties, diverging structurally but sharing the 5,5-dimethyl motif. Key distinctions include:

  • Core Heterocycle: The target compound’s pyrazole vs. imidazolinone in hybrids.
  • Biological Target : Hybrids exhibit fungicidal activity (e.g., against Botrytis cinerea), whereas pyrazole derivatives focus on antimicrobial/antioxidant applications .

Table 2: Structural and Functional Comparison

Feature Target Compound Hybrid Derivatives
Core Structure Pyrazole Imidazolinone + butenolide
Key Functional Groups Acetyl, cyano Amino, ethylidene
Primary Bioactivity Antimicrobial/antioxidant* Fungicidal
Synthetic Complexity Moderate High (multi-step synthesis)

*Inferred from pyrazole-carbonitrile analogues .

Biological Activity

3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile (CAS Number: 86556-93-6) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including anti-inflammatory, antibacterial, and analgesic effects, supported by case studies and research findings.

  • Molecular Formula : C8H11N3O
  • Molecular Weight : 165.19244 g/mol
  • Structure : The compound features a pyrazole ring with an acetyl group and a carbonitrile substituent, contributing to its biological activity.

1. Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance:

  • A series of synthesized pyrazole derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Compounds showed up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Dexamethasone76861
Compound A617610
Compound B859310

2. Antibacterial Activity

The antibacterial efficacy of pyrazole derivatives has also been documented:

  • Research demonstrated that certain pyrazole compounds showed promising activity against various bacterial strains including E. coli and S. aureus. For example, compound 11 was particularly effective against these pathogens .
Bacterial StrainActivity Level (Zone of Inhibition)
E. coliModerate
S. aureusHigh
Pseudomonas aeruginosaLow

3. Analgesic Properties

The analgesic effects of pyrazole derivatives were evaluated using various models:

  • Studies indicated that specific compounds displayed notable analgesic effects in vivo, surpassing traditional analgesics in some tests .

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

  • Study on Anti-inflammatory Effects :
    • Researchers synthesized a series of pyrazole derivatives and tested their anti-inflammatory properties using the carrageenan-induced rat paw edema model. The results indicated that selected compounds significantly reduced edema compared to controls .
  • Evaluation of Antibacterial Activity :
    • A study focused on the antibacterial activity against multi-drug resistant strains highlighted that certain derivatives were effective at low concentrations, indicating their potential as therapeutic agents against resistant bacterial infections .
  • Cytotoxicity Assessment :
    • The cytotoxic effects of various pyrazole derivatives were assessed against cancer cell lines, revealing that some compounds induced apoptosis in cancer cells more effectively than standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile, and what are their respective yields and limitations?

  • Methodology : The compound can be synthesized via multi-step reactions involving pyrazole ring formation followed by functionalization. For example, pyrazole-4-carbonitrile derivatives are often prepared via cyclocondensation of hydrazines with β-ketonitriles or via Knoevenagel condensation followed by cyclization . Key steps may include refluxing precursors (e.g., triethyl orthoformate, acetic anhydride) and purification via recrystallization. Yields typically range from 50–75%, with limitations in regioselectivity for substituted pyrazoles .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals. Hydrogen atom positions can be refined using riding models, and thermal parameters adjusted via full-matrix least-squares .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology : Use a combination of 1H/13C^1H/^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS). For example, IR can confirm the acetyl (C=O, ~1700 cm1^{-1}) and nitrile (C≡N, ~2200 cm1^{-1}) groups. Contradictions in NMR splitting patterns may arise from dynamic effects; variable-temperature NMR or computational modeling (DFT) can resolve these .

Advanced Research Questions

Q. What are the mechanistic insights into the reactivity of the 4-carbonitrile group in nucleophilic addition reactions?

  • Methodology : The electron-withdrawing nitrile group activates the pyrazole ring for nucleophilic attack. Mechanistic studies using kinetic isotope effects (KIE) or density functional theory (DFT) can elucidate transition states. For example, computational studies may predict preferential attack at the C4 position due to charge distribution .

Q. How can computational methods model the electronic properties of this compound, and how do they correlate with experimental data?

  • Methodology : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and UV-Vis spectra. Compare computed λmax_{\text{max}} with experimental UV data to validate models. Discrepancies may arise from solvent effects, requiring implicit/explicit solvation models .

Q. What strategies optimize the diastereoselective synthesis of derivatives containing the 5,5-dimethyl-4,5-dihydroisoxazole moiety?

  • Methodology : Steric effects from the 5,5-dimethyl group influence ring puckering. Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to control stereochemistry. X-ray crystallography of intermediates can guide reaction optimization .

Q. How do substituents (e.g., acetyl vs. sulfonyl) impact the compound’s biological activity, and how can this be systematically studied?

  • Methodology : Synthesize analogs with varying substituents and evaluate bioactivity (e.g., enzyme inhibition assays). Structure-activity relationship (SAR) studies combined with molecular docking (e.g., AutoDock Vina) can identify key interactions with biological targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodology : Cross-validate purity via HPLC or elemental analysis. Reproduce synthesis under controlled conditions (e.g., inert atmosphere, strict stoichiometry). If contradictions persist, consider polymorphic forms or solvent inclusion complexes, which can be confirmed via SCXRD or differential scanning calorimetry (DSC) .

Q. What experimental and computational approaches resolve ambiguities in reaction pathways for pyrazole functionalization?

  • Methodology : Use isotopic labeling (e.g., 15N^{15}N-hydrazines) to track reaction intermediates. Pair with tandem mass spectrometry (MS/MS) and DFT-based mechanistic simulations to propose viable pathways .

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